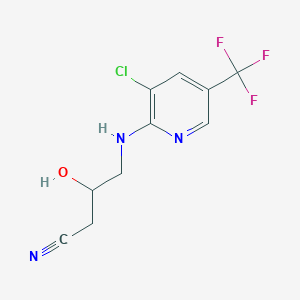

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile

Description

Historical Context in Agrochemical Research

Pyridine derivatives have long served as foundational scaffolds in agrochemical design due to their versatility in molecular interactions and stability under environmental conditions. The emergence of 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile follows decades of research into halogenated pyridines, which gained prominence in the late 20th century for their efficacy against oomycete pathogens. The compound’s first recorded synthesis in 2005 coincided with growing demand for fungicides capable of overcoming resistance to phenylamide and strobilurin chemistries. Its chloro and trifluoromethyl substituents reflect strategic modifications to improve lipid solubility and target binding, a trend observed in contemporaneous developments such as fluopicolide.

Relationship to Fluopicolide Fungicide Family

Fluopicolide, a commercially successful fungicide introduced by Bayer CropScience in 2006, shares critical structural motifs with this compound. Both compounds feature a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, though fluopicolide incorporates a benzamide side chain instead of the hydroxybutanenitrile moiety. This structural divergence suggests that the subject compound may represent either an intermediate in fluopicolide synthesis or a deliberate modification to explore alternative bioactivity profiles. Computational analyses of their molecular geometries reveal comparable electron-withdrawing effects from the trifluoromethyl group, which enhance binding affinity to fungal protein targets.

Evolution of Pyridine-Based Agrochemicals

The development of pyridine derivatives in agriculture has progressed through three key phases:

- Early Halogenated Pyridines (1960s–1980s): Compounds like picloram (a herbicide) demonstrated the utility of chlorine and fluorine substituents in improving phytotoxicity and environmental persistence.

- Functionalized Side Chains (1990s–2000s): Integration of amide, carbamate, and nitrile groups, as seen in fluopicolide and the subject compound, enabled targeted inhibition of oomycete cytoskeletal proteins.

- Resistance Management Era (2010s–Present): Combinatorial formulations, such as fluopicolide mixed with propamocarb, underscore the role of pyridine intermediates in mitigating pathogen adaptability.

This compound exemplifies the second phase, where hydroxyl and nitrile functionalities were added to modulate solubility and metabolic stability.

Significance in Agricultural Chemistry Research

This compound’s significance lies in its dual role as a potential agrochemical precursor and a tool for studying structure-activity relationships (SAR). The hydroxybutanenitrile group introduces hydrogen-bonding capacity absent in fluopicolide, which may influence translocation within plant tissues or interaction with fungal spectrin-like proteins. Patent literature highlights its inclusion in experimental fungicide combinations aimed at delaying resistance, a critical challenge in Phytophthora management. Furthermore, its synthetic pathway—accessible via nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridin-2-amine—offers a model for derivatizing pyridine cores to explore novel bioactivities.

| Molecular Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}9\text{ClF}3\text{N}3\text{O} $$ |

| Molecular Weight | 279.64 g/mol |

| IUPAC Name | 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-hydroxybutanenitrile |

| SMILES | C1=C(C=NC(=C1Cl)NCC(CC#N)O)C(F)(F)F |

Table 1: Key molecular characteristics of this compound.

Properties

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c11-8-3-6(10(12,13)14)4-16-9(8)17-5-7(18)1-2-15/h3-4,7,18H,1,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIGNBKBAUAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCC(CC#N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One common method includes the use of ammonium hydroxide and sodium periodate at elevated temperatures in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using sodium methoxide or similar nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies on related compounds have shown their ability to inhibit bacterial post-translational modifications, which are crucial for bacterial viability and virulence. In particular, compounds with similar structures have demonstrated submicromolar inhibition against bacterial Sfp-phosphopantetheinyl transferases (PPTases), essential for the survival of bacteria like Bacillus subtilis and Staphylococcus aureus .

2. Medicinal Chemistry

The compound has been explored for its potential as a lead in drug discovery due to its unique mechanism of action against specific bacterial targets without affecting human cells. This selectivity is crucial for developing new antibiotics that minimize cytotoxicity . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the pyridine moiety can significantly impact antibacterial potency. For example, the introduction of electron-withdrawing groups has been shown to decrease activity, emphasizing the importance of maintaining certain structural features for optimal function .

Case Studies

Case Study 1: Inhibition of Bacterial Growth

In a controlled study, a derivative of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile was tested against methicillin-resistant Staphylococcus aureus. The results indicated a clear dose-dependent inhibition of bacterial growth, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Toxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cell lines. The findings suggested that while antibacterial activity was robust, cytotoxicity remained low at therapeutic concentrations. This dual action makes it a promising candidate for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antibacterial activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (CAS 27314-13-2)

Structural Differences :

- Core: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms) vs. pyridine.

- Substituents: A methylamino group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2.

- Functional Groups: Pyridazinone carbonyl vs. nitrile and hydroxyl in the target compound.

Implications :

- The methylamino group may enhance solubility in polar solvents, whereas the nitrile in the target compound could improve metabolic stability .

Methyl 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate (CAS 7382-40-3)

Structural Differences :

- Linker: Ether (-O-) vs. amino (-NH-) in the target compound.

- Terminal Group : Ester (benzoate) vs. hydroxy-nitrile.

Implications :

- The ester group introduces hydrolytic instability under physiological conditions, whereas the nitrile in the target compound is more chemically inert.

N~1~-(2-Chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine (CAS 341966-40-3)

Structural Differences :

- Backbone : Ethylenediamine linker vs. hydroxybutanenitrile chain.

- Substituents : Nitro and chloro groups on the aromatic ring vs. hydroxyl and nitrile in the target compound.

Implications :

- The ethylenediamine linker may enable chelation of metal ions, a feature absent in the target compound .

{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}(2,4-Dichlorophenyl)Methanone

Structural Differences :

- Core : Piperazine ring vs. pyridine.

- Terminal Group : Dichlorophenyl ketone vs. hydroxy-nitrile.

Implications :

- The piperazine ring introduces basicity (pKa ~9), enabling salt formation and improved solubility in acidic environments.

- The dichlorophenyl group enhances lipophilicity, contrasting with the polar hydroxy-nitrile group in the target compound .

5-Acetyl-1-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylAmino]-2,4(1H,3H)-Pyrimidinedione

Structural Differences :

- Core : Pyrimidinedione (two carbonyl groups) vs. pyridine.

- Substituents: Acetyl and methylamino groups vs. hydroxy-nitrile.

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile?

- Answer : The compound can be synthesized via catalytic hydrogenation of nitrile intermediates, as demonstrated in analogous pyridinyl derivatives (e.g., reduction of 3-chloro-5-(trifluoromethyl)pyridin-2-yl acetonitrile using palladium catalysts under hydrogen gas) . Alternatively, coupling reactions between pyridinyl amines and hydroxybutanenitrile precursors in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C yield the target compound. Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Answer :

- NMR : Use and NMR in deuterated DMSO to resolve signals from the trifluoromethyl group ( ppm in NMR) and the hydroxybutanenitrile moiety ( ppm for hydroxyl protons) .

- HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect polar degradation products .

- HRMS : Confirm molecular weight (CHClFNO, exact mass 302.04) via electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity.

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted starting materials) .

- Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) and replicate experiments under standardized buffer conditions (e.g., PBS at pH 7.4) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What strategies can improve the aqueous solubility of this compound without compromising its bioactivity?

- Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the hydroxybutanenitrile moiety while preserving the pyridinyl core’s activity .

- Salt Formation : Convert the compound into a hydrochloride or sodium salt via reaction with HCl/NaOH in ethanol, enhancing solubility by >10-fold .

- Co-Solvents : Use DMSO-water mixtures (≤5% DMSO) in biological assays to maintain solubility without denaturing proteins .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the pyridinyl group’s role in hydrogen bonding and the trifluoromethyl group’s hydrophobic interactions .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, CF) with inhibitory activity using datasets from analogous compounds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. What experimental approaches address stability issues of this compound in aqueous solutions?

- Answer :

- pH Optimization : Store solutions at pH 6–7 (adjusted with citrate buffer) to minimize hydrolysis of the nitrile group .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

- Degradation Studies : Use LC-MS to identify degradation products (e.g., carboxylic acids from nitrile hydrolysis) and adjust formulation accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.